N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core linked to a pyridine-substituted thiazole moiety via a methyl group. This compound’s structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with heterocyclic elements (thiazole and pyridine) that enhance binding affinity and selectivity toward biological targets.
Properties
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,14-3-4-15-16(8-14)24-7-6-23-15)19-10-13-11-25-17(20-13)12-2-1-5-18-9-12/h1-5,8-9,11,19H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFASSXKWVVUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the pyridine ring: The thiazole derivative is then reacted with a pyridine carboxaldehyde in the presence of a base to form the desired pyridinyl-thiazole intermediate.
Formation of the benzodioxine ring: The intermediate is further reacted with a benzodioxine derivative, typically through a nucleophilic substitution reaction.
Sulfonamide formation: Finally, the compound is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment :
- The primary application of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is in oncology. It has been identified as a potential therapeutic agent against cancers driven by mutations in the c-KIT gene, such as GISTs and systemic mastocytosis .
- Case Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cell lines with c-KIT mutations. These findings suggest its potential as a targeted therapy .
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound may possess antimicrobial properties. The thiazole ring is known for its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.
- Case Study : Research has shown that thiazole derivatives exhibit activity against various bacterial strains, suggesting that modifications to this compound could enhance its efficacy as an antibiotic .
-
Neurological Disorders :
- There is emerging interest in the role of similar compounds in treating neurodegenerative diseases due to their ability to penetrate the blood-brain barrier and modulate neuroinflammatory pathways.
- Case Study : Investigations into related compounds have shown promising results in reducing neuroinflammation in animal models of Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to biological targets, while the sulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₁₉H₁₇FN₂O₄S₂
- Molecular Weight : 420.48 g/mol
- Key Differences :
- Ethyl linker instead of methyl.
- 3-Fluorophenyl substituent on the thiazole vs. pyridin-3-yl in the target compound.
- Lower molecular weight (420.48 vs. ~440–450 g/mol for the target).
- The fluorophenyl group enhances lipophilicity but may reduce solubility compared to the pyridine’s polar nature .
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Molecular Formula : C₂₀H₂₁ClN₂O₃S₂
- Molecular Weight : 436.98 g/mol
- Key Differences :
- Chlorophenyl substituent on thiazole.
- Methoxy and methyl groups on the benzene ring instead of benzodioxine.
- The absence of benzodioxine may reduce π-π stacking interactions .
Variations in Core Structure and Linker Groups
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₂₄H₂₆FN₃O₅S
- Molecular Weight : 487.546 g/mol
- Key Differences :
- Piperazine and furyl substituents instead of pyridine-thiazole.
- Larger molecular weight (487.546 vs. ~440–450 g/mol).
- Implications : The piperazine ring introduces basicity, which could improve solubility in acidic environments. However, increased molecular weight may limit blood-brain barrier permeability .
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7)
- Key Differences :
- Lacks the sulfonamide group.
- Direct pyridinamine linkage to thiazole.
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Piperazine-containing analogs () may exhibit better solubility in acidic conditions due to protonation .
Structure-Activity Relationship (SAR) Insights
Thiazole Substituents: Pyridine (target) vs. Pyridine’s nitrogen may engage in polar interactions absent in fluorophenyl analogs .
Sulfonamide Criticality : Compounds lacking sulfonamide () show divergent biological profiles, underscoring its role in target engagement .
Biological Activity
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Thiazole moiety : Known for its role in biological activity, particularly in enzyme inhibition.
- Benzodioxine structure : Imparts additional stability and potential for diverse interactions.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity :
- Urease Inhibition :
Antitumor Activity
The antitumor potential of this compound has been explored through various assays:
- Cell Proliferation Inhibition :
- Mechanism of Action :
Case Studies and Research Findings
Several key studies have highlighted the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
